molecular formula C8H5BrClN3O2 B13131546 Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B13131546
M. Wt: 290.50 g/mol
InChI Key: SYSIOGPLSXMLGP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with brominating and chlorinating agents. One common method includes the bromination of 3-methylpyrazole followed by chlorination to introduce the chlorine atom at the 7-position. The carboxylate group is then introduced through esterification reactions using suitable carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The carboxylate group enhances its solubility and allows for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H5BrClN3O2/c1-15-8(14)5-2-6(10)13-7(12-5)4(9)3-11-13/h2-3H,1H3

InChI Key

SYSIOGPLSXMLGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=NN2C(=C1)Cl)Br

Origin of Product

United States

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